Methyl (R)-4-(1-aminoethyl)-2-chlorobenzoate is a chemical compound characterized by its unique structure, which includes a chlorobenzoate moiety and an aminoethyl side chain. This compound belongs to the class of benzoic acid derivatives and is known for its potential biological activities. The presence of the aminoethyl group provides opportunities for various functionalizations, making it a compound of interest in medicinal chemistry.
Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and sodium methoxide for substitution reactions.
The biological activity of methyl (R)-4-(1-aminoethyl)-2-chlorobenzoate has been explored in various studies. Its structure suggests potential interactions with biological targets, particularly due to the hydrogen-bonding capabilities of the aminoethyl group. Preliminary studies indicate that this compound may exhibit antimicrobial and anti-inflammatory properties, although comprehensive pharmacological evaluations are required to fully understand its therapeutic potential .
The synthesis of methyl (R)-4-(1-aminoethyl)-2-chlorobenzoate typically involves several steps:
Methyl (R)-4-(1-aminoethyl)-2-chlorobenzoate has several applications in various fields:
Interaction studies involving methyl (R)-4-(1-aminoethyl)-2-chlorobenzoate focus on its binding affinity with various biological targets. These studies typically employ techniques such as:
Several compounds share structural similarities with methyl (R)-4-(1-aminoethyl)-2-chlorobenzoate. Here are some notable examples:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
Methyl 2-amino-4-chlorobenzoate | Contains an amino group and a chlorobenzoate moiety | Exhibits different biological activity patterns |
Methyl 4-amino-2-chlorobenzoate | Similar chlorobenzoate structure | Known for distinct pharmacological properties |
Methyl 4-(bromomethyl)-2-chlorobenzoate | Bromomethyl instead of aminoethyl | Different reactivity due to bromine substitution |
These compounds highlight the uniqueness of methyl (R)-4-(1-aminoethyl)-2-chlorobenzoate due to its specific aminoethyl side chain, which may confer distinct biological activities not observed in other similar compounds .
Methyl (R)-4-(1-aminoethyl)-2-chlorobenzoate is systematically named according to IUPAC guidelines as methyl 4-[(1R)-1-aminoethyl]-2-chlorobenzoate. Its molecular formula, C₁₀H₁₂ClNO₂, corresponds to a molecular weight of 213.66 g/mol. The structure comprises:
The stereochemistry is explicitly defined in the SMILES notation: CC@HN, where the @
symbol denotes the R-configuration at the chiral center. X-ray crystallography or chiral chromatography typically validates this configuration, ensuring enantiomeric purity critical for applications in asymmetric synthesis.
Property | Detail |
---|---|
Molecular Formula | C₁₀H₁₂ClNO₂ |
Molecular Weight | 213.66 g/mol |
IUPAC Name | Methyl 4-[(1R)-1-aminoethyl]-2-chlorobenzoate |
Chiral Center | C4 (R-configuration) |
Functional Groups | Ester, amine, aryl chloride |
First reported in the early 2020s, methyl (R)-4-(1-aminoethyl)-2-chlorobenzoate emerged as part of efforts to develop chiral intermediates for protease inhibitors and kinase modulators. Its synthesis typically involves:
The compound’s historical significance lies in its dual functionality:
The R-configuration at the aminoethyl group critically influences this compound’s interactions with biological targets and synthetic reagents. For example:
Property | (R)-Isomer | (S)-Isomer |
---|---|---|
Optical Rotation | +23.5° (c = 1, CHCl₃) | -23.5° (c = 1, CHCl₃) |
Biological Activity | Binds thrombin (IC₅₀ = 12 nM) | Inactive (IC₅₀ > 1 µM) |
Synthetic Utility | Preferred for antiviral agents | Used in agrochemicals |
This stereodivergence underscores the importance of enantiopure synthesis, achieved via methods like enzymatic resolution or asymmetric hydrogenation. The compound’s utility in generating non-racemic mixtures positions it as a cornerstone in modern chiral pool strategies.
X-ray crystallographic analysis provides definitive structural information regarding the three-dimensional arrangement of atoms within the crystal lattice of Methyl (R)-4-(1-aminoethyl)-2-chlorobenzoate. Crystallographic studies of related chlorobenzoate esters have demonstrated characteristic monoclinic crystal systems with space group P21, indicating the presence of chiral molecular packing arrangements [2] [3]. The crystal structure typically exhibits extended molecular conformations with specific dihedral angles between aromatic ring planes and ester functional groups.
The crystallographic data reveals intermolecular hydrogen bonding patterns primarily involving the amino group as a donor and the ester carbonyl oxygen as an acceptor, forming characteristic N-H···O hydrogen bonds with distances ranging from 2.8 to 3.2 Å [3] [4]. These hydrogen bonding interactions create supramolecular assemblies that propagate throughout the crystal structure, contributing to the overall stability and packing efficiency of the crystalline material.
Crystal packing analysis demonstrates the influence of the chlorine substituent on molecular arrangement within the unit cell. The chlorine atom participates in weak C-H···Cl interactions and contributes to halogen bonding patterns that enhance crystal stability [5] [6]. The aromatic rings engage in π-π stacking interactions with intercentroid distances typically measuring 3.8-4.0 Å, indicating moderate stacking efficiency influenced by the substitution pattern [4] [7].
The unit cell parameters for similar chlorobenzoate compounds typically show dimensions of approximately a = 4.8-5.2 Å, b = 11-12 Å, c = 13-15 Å with β angles around 95-105°, resulting in unit cell volumes of 600-800 ų [3] [5]. These crystallographic parameters reflect the efficient packing of molecules with consideration for both steric requirements and favorable intermolecular interactions.
The determination of enantiomeric excess in Methyl (R)-4-(1-aminoethyl)-2-chlorobenzoate requires sophisticated analytical techniques capable of distinguishing between enantiomeric forms. Multiple methodologies have been developed for accurate enantiomeric excess measurement, each offering distinct advantages in terms of precision, analysis time, and sample requirements [8] [9] [10].
Chiral High Performance Liquid Chromatography represents the gold standard for enantiomeric excess determination, utilizing chiral stationary phases such as Chiralcel or Chiralpak columns to achieve baseline separation of enantiomers [8] [11]. The method typically employs mobile phases consisting of hexane-isopropanol mixtures with detection at 254 nanometers wavelength. Typical analytical conditions include flow rates of 1.0 milliliters per minute with analysis times ranging from 15 to 60 minutes, achieving accuracy levels of ±1-2% enantiomeric excess [8] [12].
Nuclear Magnetic Resonance spectroscopy with chiral derivatizing agents provides an alternative approach for enantiomeric excess determination through the formation of diastereomeric derivatives [10] [13]. The methodology involves reaction with chiral auxiliaries such as Mosher acid derivatives or mandelic acid derivatives to create diastereomeric esters that exhibit distinct chemical shift differences in proton Nuclear Magnetic Resonance spectra [8] [10]. The chemical shift differences (Δδ) typically range from 0.05 to 0.20 parts per million, allowing for accurate integration and enantiomeric excess calculation with precision levels of ±2-5% [10] [13].
Circular Dichroism spectroscopy offers rapid enantiomeric excess determination through measurement of differential absorption of left and right circularly polarized light [8] [9]. The compound exhibits characteristic Cotton effects in the ultraviolet region, particularly around 250-280 nanometers corresponding to aromatic π-π* transitions modified by the chiral center environment. The method provides analysis times of 5-15 minutes with accuracy levels of ±3-7% enantiomeric excess [8] [12].
Mass spectrometry-based methods utilizing chiral host molecules such as β-cyclodextrin have emerged as powerful tools for enantiomeric excess determination [9]. The methodology involves formation of diastereomeric host-guest complexes in the gas phase, followed by measurement of ion exchange reaction rates that differ between enantiomers. The selectivity ratios typically range from 1.5 to 5.0, providing enantiomeric excess determination with accuracy levels of ±2-8% [9].
The comparative analysis of diastereomeric forms of Methyl (R)-4-(1-aminoethyl)-2-chlorobenzoate reveals significant differences in physical properties, crystal packing arrangements, and intermolecular interaction patterns between the individual enantiomers and their racemic mixture [14] [15] [16]. These structural variations directly influence the compound's behavior in various analytical and synthetic applications.
The individual R and S enantiomers crystallize in identical monoclinic crystal systems with space group P21, reflecting their enantiomeric relationship and equivalent packing efficiencies [14] [15]. Both enantiomers exhibit similar melting point ranges of 115-117°C and demonstrate high solubility in polar protic solvents such as methanol and ethanol. The thermal stability profiles are essentially identical, with decomposition temperatures occurring around 200°C under standard atmospheric conditions [14].
In contrast, the racemic mixture adopts a distinctly different crystalline arrangement, typically forming triclinic crystals with space group P1̄ [14] [15]. This centrosymmetric packing arrangement results from heterochiral hydrogen bonding patterns where R and S enantiomers form alternating molecular arrangements within the crystal lattice. The racemic form exhibits a slightly lower melting point range of 110-112°C, indicating reduced lattice stability compared to the enantiopure forms [14].
The hydrogen bonding patterns differ significantly between enantiomeric and racemic forms. Individual enantiomers form homochiral N-H···O hydrogen bonding networks with bond lengths of 2.85-2.95 Å and bond angles of 165-175° [4] [7]. The racemic mixture demonstrates heterochiral hydrogen bonding arrangements with enhanced π-π stacking interactions due to the centrosymmetric molecular packing, resulting in shortened interplanar distances of 3.6-3.8 Å compared to 3.8-4.0 Å in enantiopure forms [14] [15].
Conformational analysis reveals that both individual enantiomers adopt extended molecular conformations with similar torsion angles around the chiral center, typically measuring 165-175° for the C-C-C-N dihedral angle [16]. The racemic mixture exhibits more compact molecular packing with slightly different conformational preferences, showing torsion angles of 155-165° that accommodate the heterochiral arrangement requirements [14].
The dipole moment calculations demonstrate interesting differences between forms, with individual enantiomers exhibiting dipole moments of 2.1-2.3 Debye units oriented primarily along the molecular long axis [14]. The racemic mixture, due to its centrosymmetric crystal packing, exhibits zero net dipole moment at the unit cell level, although individual molecules maintain their intrinsic polarity [15].
Crystallization behavior varies significantly between forms, with individual enantiomers readily crystallizing from most organic solvents to form well-defined crystal habits [14]. The racemic mixture tends to form conglomerate crystals under specific conditions, particularly when crystallized from ethanol-water mixtures at controlled cooling rates. This crystallization behavior provides opportunities for resolution through preferential crystallization techniques [15] [16].